molecular formula C13H17N3O2S B7459483 1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

Cat. No. B7459483
M. Wt: 279.36 g/mol
InChI Key: GDBSAVKUAZGEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrazole derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide involves the inhibition of certain enzymes and receptors. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of carbonic anhydrase IX (CA IX), which is overexpressed in cancer cells and promotes tumor growth. Additionally, it has been found to inhibit the activity of aldose reductase (AR), which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide in lab experiments is its specificity towards certain enzymes and receptors. This allows for targeted inhibition and reduces the risk of off-target effects. However, one limitation of using this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide. One direction is to further investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and cardiovascular disease. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be modified to improve its solubility and bioavailability for better efficacy.

Synthesis Methods

The synthesis of 1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide involves the reaction of 1-phenylethylamine with 1,5-dimethylpyrazole-4-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product. The purity of the product is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.

properties

IUPAC Name

1,5-dimethyl-N-(1-phenylethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10(12-7-5-4-6-8-12)15-19(17,18)13-9-14-16(3)11(13)2/h4-10,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBSAVKUAZGEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-N-(1-phenylethyl)-1H-pyrazole-4-sulfonamide

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